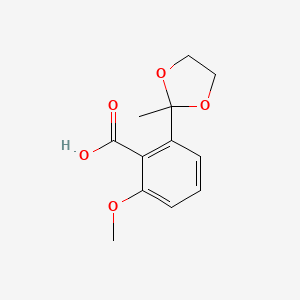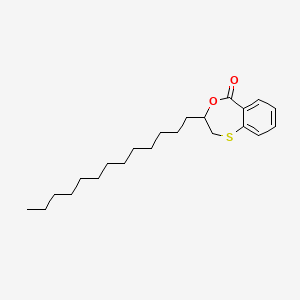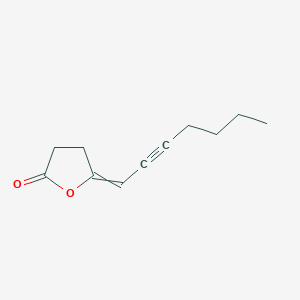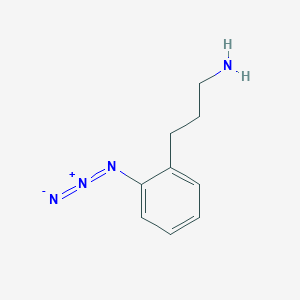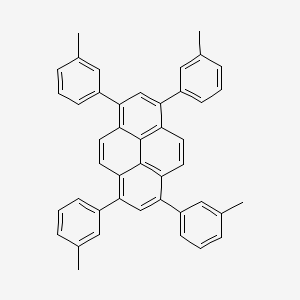
1,3,6,8-Tetrakis(3-methylphenyl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,8-Tetrakis(3-methylphenyl)pyrene is an aromatic hydrocarbon compound derived from pyrene. Pyrene is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications . The compound this compound is characterized by the substitution of pyrene with four 3-methylphenyl groups at positions 1, 3, 6, and 8, enhancing its photophysical properties and making it suitable for advanced material applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrakis(3-methylphenyl)pyrene can be synthesized using a standard Suzuki–Miyaura coupling reaction. This involves the reaction between 1,3,6,8-tetrabromopyrene and 3-methylphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete coupling .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,6,8-Tetrakis(3-methylphenyl)pyrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced pyrene derivatives.
Substitution: Nitro-substituted pyrenes, halogenated pyrenes.
Aplicaciones Científicas De Investigación
1,3,6,8-Tetrakis(3-methylphenyl)pyrene has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3,6,8-Tetrakis(3-methylphenyl)pyrene is primarily based on its photophysical properties. The compound can absorb light and undergo photoexcitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer, electron transfer, and the generation of reactive oxygen species (ROS) .
Comparación Con Compuestos Similares
Similar Compounds
1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy): Similar in structure but with carboxylic acid groups instead of methyl groups, used in MOFs for sensing applications.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Contains formyl groups, used in the synthesis of covalent organic frameworks (COFs) for photocatalytic applications.
1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene: Substituted with naphthalene groups, used in organic electronics.
Uniqueness
1,3,6,8-Tetrakis(3-methylphenyl)pyrene is unique due to its specific substitution pattern with 3-methylphenyl groups, which enhances its photophysical properties and makes it suitable for a wide range of applications, including advanced materials and bioimaging .
Propiedades
Número CAS |
870133-71-4 |
|---|---|
Fórmula molecular |
C44H34 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
1,3,6,8-tetrakis(3-methylphenyl)pyrene |
InChI |
InChI=1S/C44H34/c1-27-9-5-13-31(21-27)39-25-40(32-14-6-10-28(2)22-32)36-19-20-38-42(34-16-8-12-30(4)24-34)26-41(33-15-7-11-29(3)23-33)37-18-17-35(39)43(36)44(37)38/h5-26H,1-4H3 |
Clave InChI |
GDLICMRXROWGNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC(=C6)C)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


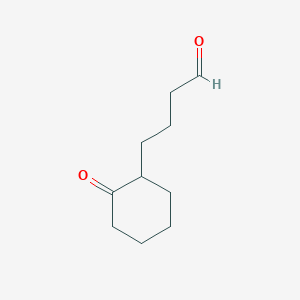
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
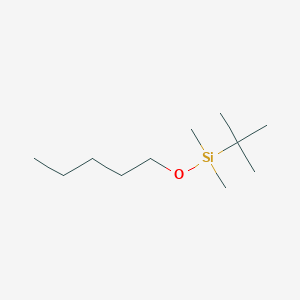
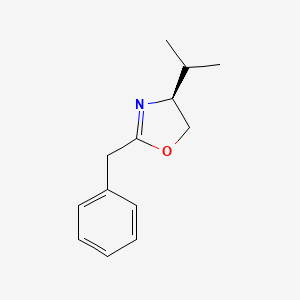

![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
